![molecular formula C23H19N3O B11709194 N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyliden]-4-methoxyanilin ist eine Verbindung, die zur Klasse der Schiff-Basen gehört. Schiff-Basen zeichnen sich durch das Vorhandensein einer Kohlenstoff-Stickstoff-Doppelbindung aus, wobei das Stickstoffatom an eine Aryl- oder Alkylgruppe gebunden ist.
Herstellungsmethoden
Die Synthese von N-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyliden]-4-methoxyanilin erfolgt typischerweise durch die Kondensationsreaktion zwischen 1,3-Diphenyl-1H-pyrazol-4-carbaldehyd und 4-Methoxyanilin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird dann abgekühlt, und das resultierende Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE typically involves the condensation of an aldehyde or ketone with an amine. One common method is the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-methoxyaniline under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
N-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyliden]-4-methoxyanilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die entsprechenden Amine zu erhalten.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Nucleophile wie Halogenide oder Thiole ersetzt werden kann.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Wasserstoffperoxid, Kaliumpermanganat, Natriumborhydrid, Lithiumaluminiumhydrid und verschiedene Nucleophile. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit potenziellen katalytischen Eigenschaften zu bilden.
Biologie: Sie hat vielversprechende antimikrobielle und krebshemmende Wirkungen gezeigt und ist damit ein potenzieller Kandidat für die Medikamentenentwicklung.
Medizin: Die Fähigkeit der Verbindung, bestimmte Enzyme zu hemmen, und ihre zytotoxische Wirkung auf Krebszellen wurden für therapeutische Anwendungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von N-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyliden]-4-methoxyanilin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So wird seine antimikrobielle Aktivität beispielsweise auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören und essentielle Enzyme zu hemmen. In Krebszellen induziert die Verbindung Apoptose durch Aktivierung von Caspase-Signalwegen und hemmt die Zellproliferation durch die Modulation von Signalwegen .
Wirkmechanismus
The mechanism of action of (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
N-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyliden]-4-methoxyanilin kann mit anderen Schiff-Basen und Pyrazolderivaten verglichen werden:
Schiff-Basen: Ähnliche Verbindungen sind N-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyliden]anilin und N-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyliden]-4-chloroanilin. Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren Substituenten, was ihre Reaktivität und Anwendungen beeinflussen kann.
Pyrazolderivate: Verbindungen wie 1,3-Diphenyl-1H-pyrazol-4-carbaldehyd und 1,3-Diphenyl-1H-pyrazol-4-carbonsäure sind strukturell verwandt und weisen ähnliche chemische Eigenschaften auf.
N-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyliden]-4-methoxyanilin zeichnet sich durch seine einzigartige Kombination aus einem Pyrazolring und einer Methoxyanilin-Einheit aus, die ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C23H19N3O |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C23H19N3O/c1-27-22-14-12-20(13-15-22)24-16-19-17-26(21-10-6-3-7-11-21)25-23(19)18-8-4-2-5-9-18/h2-17H,1H3 |
InChI-Schlüssel |
WFRLBCZRESHEIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


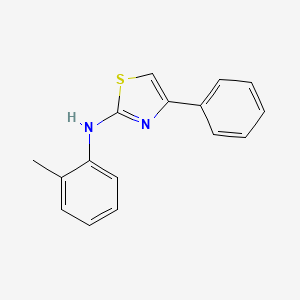
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
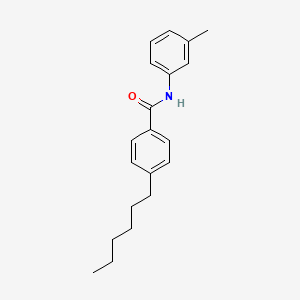
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)
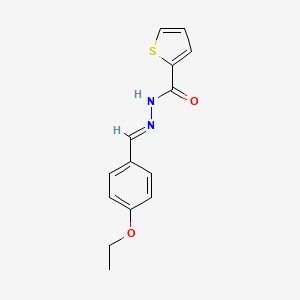
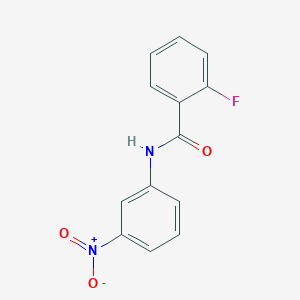
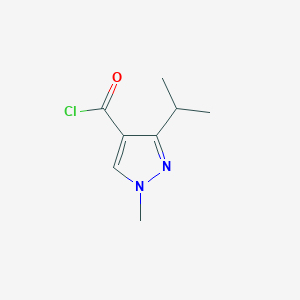

![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)

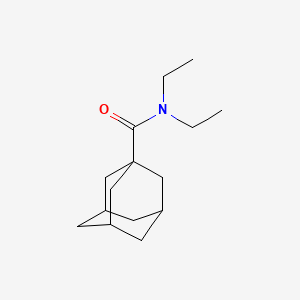
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
